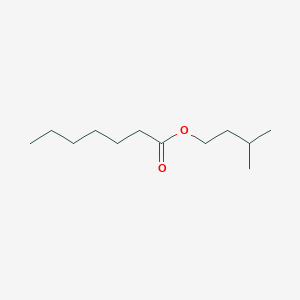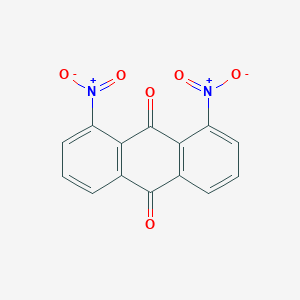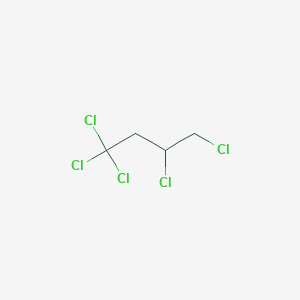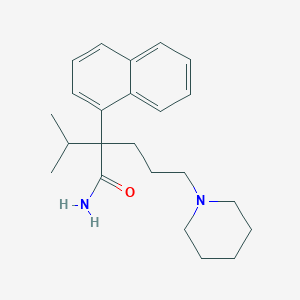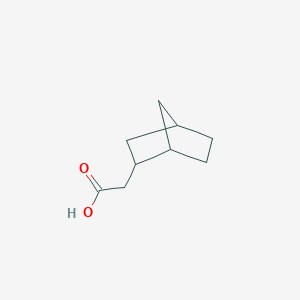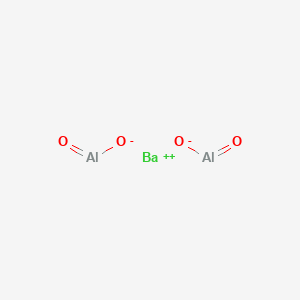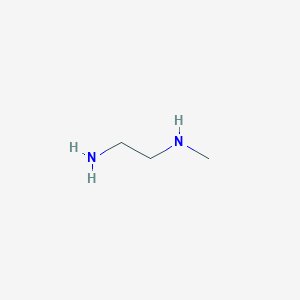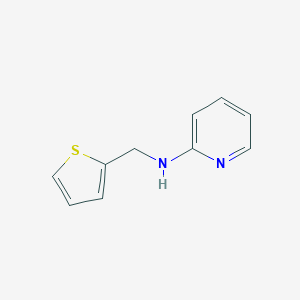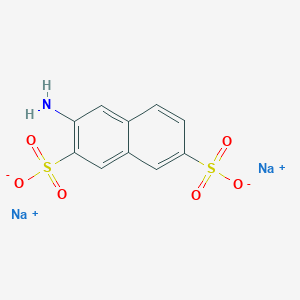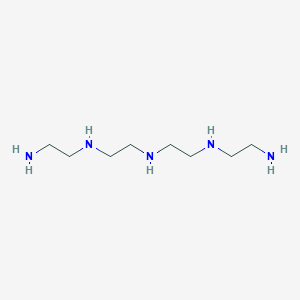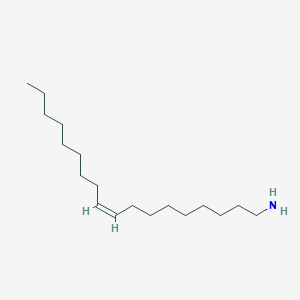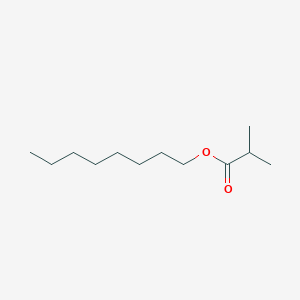
辛酸异丁酯
描述
, also known as fema 2808 or octyl isobutyrate, belongs to the class of organic compounds known as fatty alcohol esters. These are ester derivatives of a fatty alcohol. Thus, is considered to be a fatty ester lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a clean, creamy, and fruity taste.
科学研究应用
香水行业
辛酸异丁酯: 由于其令人愉悦的香气,它在香水行业中得到广泛应用,其香气让人联想到玫瑰或橙子。它是配制香水和古龙水的关键成分,提供了持久且独特的香味特征。 该化合物的稳定性和与其他香料成分的相容性使其成为调香师调色板中宝贵的添加剂 .
调味剂
在食品工业中,辛酸异丁酯被用作调味剂。它赋予一种水果味,特别适合糖果、饮料和烘焙食品。 世界卫生组织批准使用它,这强调了它对消费的安全性 .
化妆品
由于其芳香特性,辛酸异丁酯在化妆品中得到应用。它被用于乳液、面霜和洗发水中以添加清爽的香味。 该化合物有助于掩盖某些成分的难闻气味,并增强化妆品的整体感官体验 .
酶促合成
科学研究已经探索了使用固定化脂肪酶对辛酸异丁酯等酯的酶促合成。这种方法因其成为化学催化剂的环保替代品而受到关注。 它为各种工业应用生产酯提供了一种可持续的方法 .
材料科学
该化合物的性质正在材料科学领域进行研究,以用于制造具有特定香味特征的聚合物。 这可能导致开发用于包装的新材料,这些材料不仅可以保护内容物,而且在打开时还可以提供令人愉悦的香气 .
环境安全
对辛酸异丁酯的安全性特征的研究表明,它预计不会具有基因毒性。 这使得它成为寻求降低其环境影响并确保其产品对消费者和环境安全的行业的极具吸引力的选择 .
未来方向
The use of enzymes as catalysts in the synthesis of Octyl isobutyrate is a promising area of research . This approach is environmentally friendly and could potentially improve the quality of the product . Further studies are needed to optimize the conditions for enzyme-mediated esterification and to develop new biocatalysts .
作用机制
Target of Action
Octyl isobutyrate, also known as propanoic acid, 2-methyl-, octyl ester , is primarily used in the perfume and flavoring industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the presence of the compound and send signals to the brain, which interprets them as specific smells or tastes.
Biochemical Pathways
It’s worth noting that esters like octyl isobutyrate are produced by the reaction of acids with alcohols . This reaction, known as esterification, is a fundamental biochemical process.
生化分析
Biochemical Properties
Octyl isobutyrate, like other esters, is produced by the reaction of acids with alcohols . In this case, it is formed by the esterification of isobutyric acid with octanol . The nature of these interactions involves the formation of a covalent bond between the carboxyl group of the acid and the hydroxyl group of the alcohol, resulting in the formation of the ester and a molecule of water .
Molecular Mechanism
The molecular mechanism of Octyl isobutyrate primarily involves its role as an ester. Esters are known to participate in esterification and hydrolysis reactions. In esterification, an acid and an alcohol react to form an ester and water. Conversely, in hydrolysis, the ester reacts with water to form the original acid and alcohol . These reactions can influence various biochemical pathways within the cell.
属性
IUPAC Name |
octyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-14-12(13)11(2)3/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCYCHFQWMNQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059364 | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless to pale yellow liquid/refreshing, herbaceous odour | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
236.00 to 238.00 °C. @ 760.00 mm Hg | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
very slightly, 1 ml in 1 ml 95% alcohol (in ethanol) | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.853-0.858 | |
| Record name | Octyl isobutyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/199/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
109-15-9 | |
| Record name | Octyl isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octyl isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octyl isobutyrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72024 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-methyl-, octyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octyl isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYL ISOBUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5819VWJ3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Octyl 2-methylpropanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034137 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Octyl Isobutyrate based on the provided research?
A1: The research primarily highlights Octyl Isobutyrate's potential as a natural antimicrobial agent in food preservation, particularly in cheese. Studies investigated its efficacy against foodborne pathogens like Listeria monocytogenes and Escherichia coli [, ].
Q2: Which plant species are significant sources of Octyl Isobutyrate, and what are the major constituents of their essential oils?
A2: Heracleum persicum (Persian hogweed) [, ] and Malabaila aurea [] are identified as key sources of Octyl Isobutyrate.
- Heracleum persicum: Besides Octyl Isobutyrate (17.82%), key components include Hexyl butanoate (25.98%), Octyl 2-methylbutyrate (14.37%), and Pentyl-cyclopropane (12.77%) [].
- Malabaila aurea: Octyl Isobutyrate dominates (40%), followed by Octanol (8.9%) and Spathulenol (12.4%) [].
Q3: How effective is Octyl Isobutyrate against Listeria monocytogenes in cheese, and are there any synergistic effects with other antimicrobial agents?
A3: Research indicates that Octyl Isobutyrate exhibits a minimum inhibitory concentration (MIC) of 2.5 mg/mL against Listeria monocytogenes []. Interestingly, combining it with Lactobacillus acidophilus at 1012 CFU/g yielded promising antibacterial effects while maintaining acceptable sensory properties in Iranian white cheese []. Furthermore, a synergistic effect was observed when Octyl Isobutyrate was combined with Nisin at specific concentrations [].
Q4: What are the potential advantages of using Octyl Isobutyrate as a food preservative?
A4: The research suggests that Octyl Isobutyrate, derived from natural sources, could serve as a promising alternative to synthetic preservatives in food applications [, ]. This is particularly relevant considering the increasing consumer demand for natural and minimally processed foods.
Q5: What analytical techniques are employed to identify and quantify Octyl Isobutyrate in essential oils?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical method used to identify and quantify Octyl Isobutyrate and other volatile compounds present in essential oils [, , ]. This technique provides both qualitative information (compound identification) and quantitative data (concentration).
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



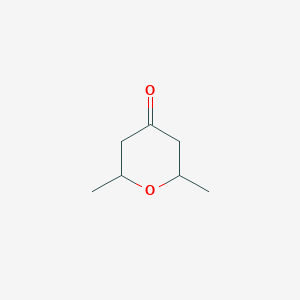
![2-[Bis(dimethylamino)phosphoryl]-5-pentyl-1,2,4-triazol-3-amine](/img/structure/B85467.png)
